2-Iodo-1-methyl-1H-indole-3-carbonitrile
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Overview
Description
2-Iodo-1-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile typically involves the iodination of 1-methyl-1H-indole-3-carbonitrile. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Iodo-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-methyl-1H-indole-3-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chloro-1-methyl-1H-indole-3-carbonitrile:
Uniqueness
The presence of the iodine atom in 2-Iodo-1-methyl-1H-indole-3-carbonitrile makes it particularly useful in coupling reactions and other transformations that require a good leaving group. This unique feature distinguishes it from other similar compounds and expands its range of applications in synthetic chemistry .
Properties
IUPAC Name |
2-iodo-1-methylindole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAQGZILWGHJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454777 |
Source
|
Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490039-77-5 |
Source
|
Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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